1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

beta-adrenergic antagonist structure-activity relationship ortho substitution

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4), IUPAC name 1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol, is a synthetic aryloxypropanolamine derivative with molecular formula C₁₂H₁₉NO₃ and molecular weight 225.28 g/mol. The compound belongs to the well-characterized aryloxypropanolamine class, whose members—including propranolol, metoprolol, and tolamolol—are established β-adrenergic receptor antagonists.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 89225-43-4
Cat. No. B1305455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
CAS89225-43-4
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CNCCO)O
InChIInChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3
InChIKeyBNQJPIYJQWDWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4): Structural Identity and Aryloxypropanolamine Class Placement for Procurement Decisions


1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4), IUPAC name 1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol, is a synthetic aryloxypropanolamine derivative with molecular formula C₁₂H₁₉NO₃ and molecular weight 225.28 g/mol [1]. The compound belongs to the well-characterized aryloxypropanolamine class, whose members—including propranolol, metoprolol, and tolamolol—are established β-adrenergic receptor antagonists [2]. Its core structure features three pharmacophoric elements: an ortho-methyl-substituted phenoxy ring (o-tolyloxy), a secondary alcohol at the propan-2-ol position, and a hydroxyethylamino N-substituent. This specific combination of ortho-methyl aryl substitution with a hydroxyethyl N-substituent distinguishes it from all clinically marketed beta-blockers, positioning it as a unique structural probe within the aryloxypropanolamine chemical space [3].

Why Aryloxypropanolamine Analogs Cannot Be Interchanged with 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4) Without Loss of Structural Fidelity


Within the aryloxypropanolamine class, both the aromatic ring substitution pattern and the N-substituent independently and interactively govern β-adrenoceptor subtype affinity, intrinsic sympathomimetic activity, and tissue selectivity [1]. Evidence from a series of 36 phenoxypropanolamines demonstrates that altering ortho-, meta-, or para-substitution on the aryl ring produces binding affinities spanning over four orders of magnitude (pKi 5.49–9.35) for the human β₁-adrenoceptor [2]. Furthermore, compounds sharing an identical 2-methylphenoxypropanolamine moiety but bearing different N-substituents exhibit divergent pharmacological profiles—adipocyte pA₂ values lose correlation with diaphragm pA₂ values when the N-substituent is varied, demonstrating that the N-substituent dictates the tissue-interaction fingerprint [3]. Consequently, substituting 1-(2-hydroxyethylamino)-3-o-tolyloxy-propan-2-ol with a positional isomer (e.g., m-tolyloxy), a different N-alkyl analog (e.g., isopropylamino), or a para-substituted cardioselective congener would fundamentally alter both receptor engagement and pharmacological profile, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4) Against Structural Analogs


Ortho-Methyl Substitution on the Phenoxy Ring Confers Favorable Beta-Blocking Potency Relative to Para-Substituted Analogs

In a systematic study of 1-phenoxy-3-[(amidoalkyl)amino]propan-2-ols with ortho and para amidic substitutions on the phenoxy ring, potency was explicitly favored by ortho substitution when tested intravenously in anesthetized cats, with several ortho-substituted compounds achieving beta-blocking potency comparable to propranolol [1]. While this study examined amido-substituted rather than methyl-substituted phenoxy rings, the observation that ortho positioning enhances potency is corroborated by an independent series of nitrilophenoxypropanolamines, where moving the nitrilo substituent from ortho → meta → para produced a progressive decrease in β-receptor blocking potency across all tests (vasodepression, tachycardia in rats; isolated rabbit atrial and guinea-pig tracheal preparations) [2]. The target compound's ortho-methyl substitution positions it within the potency-favoring ortho configuration, in contrast to the meta-tolyloxy positional isomer (CAS 89225-58-1) where the methyl group resides at the meta position.

beta-adrenergic antagonist structure-activity relationship ortho substitution phenoxypropanolamine cardioselectivity

Computed LogP of 0.71 and PSA of 61.72 Ų Differentiate This Compound from Clinically Established Beta-Blockers Propranolol and Metoprolol

The computed octanol-water partition coefficient (LogP) of 1-(2-hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is 0.7075, with a polar surface area (PSA) of 61.72 Ų [1]. This places the compound in a distinctly more hydrophilic physicochemical space compared to propranolol (LogP ~2.58–3.00, PSA ~41.5 Ų) [2] and metoprolol (LogP ~1.79–2.00, PSA ~50.7 Ų) [3]. The LogP difference of approximately 1.9–2.3 log units versus propranolol and approximately 1.1–1.3 log units versus metoprolol corresponds to a predicted 80–200-fold lower octanol-water partition coefficient, indicating substantially reduced membrane permeability and potentially lower CNS penetration. The higher PSA (61.72 vs. 41.49 for propranolol) further supports reduced passive blood-brain barrier permeability.

lipophilicity polar surface area physicochemical property CNS penetration drug-likeness

Hydroxyethylamino N-Substituent Distinguishes This Compound from Isopropylamino-Containing Beta-Blockers in Terms of N-Substituent Bulk and Hydrogen-Bonding Capacity

The N-substituent of 1-(2-hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a hydroxyethyl group (–CH₂CH₂OH), which differs fundamentally from the isopropyl group (–CH(CH₃)₂) present in propranolol, metoprolol, atenolol, and most clinically used beta-blockers . The hydroxyethyl moiety introduces an additional hydrogen-bond donor (total HBD count: 3 vs. 2 for propranolol and metoprolol) and an additional hydrogen-bond acceptor (total HBA count: 4 vs. 3 for propranolol) [1]. In a CoMFA analysis of 36 phenoxypropanolamines, amine-substituent variations were among the key determinants of human β₁-AR binding affinity (pKi range: 5.49–9.35), demonstrating that the N-substituent is not interchangeable without altering receptor engagement [2]. Furthermore, a study of tolamol-type antagonists demonstrated that compounds with identical 2-methylphenoxypropanolamine moieties but different N-substituents exhibited fundamentally different tissue-selectivity correlation patterns, confirming that the N-substituent independently governs pharmacological profile [3].

N-substituent hydrogen bonding beta-adrenoceptor selectivity structure-activity relationship molecular recognition

Structural Comparison with Tolamolol: Shared o-Tolyloxy Moiety but Divergent N-Substituent Complexity and Cardioselectivity Profile

Tolamolol (CAS 38103-61-6), also known as 1-[2-(4-carbamoylphenoxy)-ethylamino]-3-(2-methylphenoxy)-propan-2-ol, shares the identical o-tolyloxy (2-methylphenoxy) moiety with CAS 89225-43-4 but carries a substantially more complex N-substituent: a p-carbamoylphenoxy-ethyl group [1]. In in vivo studies, tolamolol was a potent antagonist of isoproterenol-induced increases in heart rate and myocardial contractile force in dogs but was less active in blocking peripheral conductance responses, indicating cardioselectivity [2]. This cardioselectivity is attributed specifically to the p-carbamoyl group in the para position of the N-substituent, not to the o-tolyloxy moiety that the two compounds share [3]. Consequently, CAS 89225-43-4—lacking the p-carbamoylphenoxy-ethyl N-substituent—is predicted to exhibit a fundamentally different selectivity profile: it may lack the β₁-selectivity of tolamolol while retaining the potency advantages conferred by the ortho-methyl substitution pattern.

tolamolol cardioselectivity beta-1 antagonist N-substituent structural analog

Commercial Availability with Defined Purity Specifications Supports Reproducible Research Procurement

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is commercially available from multiple suppliers with defined purity specifications. Leyan (China) offers the compound at 98% purity (Catalog No. 1644584) , while AKSci (USA) supplies it at ≥95% purity (Catalog No. 2252AF) , and Chemenu provides it at 95% purity (Catalog No. CM312358) . In contrast, the meta-tolyloxy positional isomer (CAS 89225-58-1) has more limited commercial availability with fewer suppliers offering defined purity grades . The compound is classified as a hazardous chemical under relevant regulations, requiring appropriate handling and storage (long-term storage in a cool, dry place) . Its MDL number is MFCD00536861, and its PubChem CID is 3133079, ensuring unambiguous identification across vendor catalogs and databases [1].

purity specification commercial availability research chemical quality control procurement

Optimal Application Scenarios for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (CAS 89225-43-4) Based on Quantitative Differentiation Evidence


Structural Probe for Isolating Ortho-Methylphenoxy Contributions to β-Adrenoceptor Binding Independent of N-Substituent Effects

Researchers investigating the independent contributions of the aryl ring and N-substituent to β-adrenoceptor pharmacology can use CAS 89225-43-4 as a structurally minimized probe. Unlike tolamolol, which combines the ortho-methylphenoxy motif with a complex cardioselectivity-determining N-substituent, this compound pairs the potency-favoring ortho-methyl substitution [1] with a minimal hydroxyethyl N-substituent. This enables isolation of the ortho-methylphenoxy contribution to receptor affinity, as demonstrated by the finding that compounds sharing the 2-methylphenoxypropanolamine moiety but differing in N-substituent exhibit divergent tissue-selectivity patterns [2]. The compound thus serves as a baseline comparator in SAR studies alongside its meta-isomer (CAS 89225-58-1) to systematically map the positional dependence of aryl substitution effects on β₁/β₂ selectivity.

Synthetic Intermediate for Derivatization via the Hydroxyethylamino Handle

The hydroxyethylamino group (–NHCH₂CH₂OH) of CAS 89225-43-4 provides a chemically accessible handle for further derivatization through the terminal primary alcohol, enabling O-acylation, O-alkylation, oxidation to carboxylic acid, or conversion to leaving groups for nucleophilic displacement [1]. This synthetic versatility is not available with isopropylamino-substituted beta-blockers (propranolol, metoprolol) where the N-substituent lacks a terminal functional group for further elaboration. The combination of a derivatizable N-substituent with the potency-favoring ortho-methylphenoxy core creates a versatile scaffold for generating focused libraries of analogs with systematically varied N-substituents while holding the aryloxy moiety constant.

Low-Lipophilicity Beta-Blocker Scaffold for Studies Requiring Reduced CNS Penetration or Enhanced Aqueous Solubility

With a computed LogP of 0.71—significantly lower than propranolol (LogP ~2.6–3.0) and metoprolol (LogP ~1.8–2.0)—CAS 89225-43-4 is predicted to exhibit substantially reduced membrane permeability and lower blood-brain barrier penetration [1][2]. Its higher PSA (61.72 Ų vs. 41.49 Ų for propranolol) further supports this prediction [3]. This physicochemical profile makes it a candidate scaffold for peripheral-selective beta-blocker development, where CNS-related side effects (e.g., fatigue, sleep disturbances, nightmares associated with lipophilic beta-blockers like propranolol) need to be minimized. The compound's enhanced aqueous solubility relative to lipophilic beta-blockers also facilitates formulation development and in vitro assay preparation.

Reference Standard for Analytical Method Development in Ortho-Substituted Phenoxypropanolamine Analysis

The defined purity specifications (95–98%) available from multiple vendors, combined with its unambiguous structural identity (MDL MFCD00536861, PubChem CID 3133079), position CAS 89225-43-4 as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, GC-MS) targeting ortho-substituted phenoxypropanolamines [1][2]. Its distinct chromatographic properties—governed by the moderately polar character (LogP 0.71, PSA 61.72)—differentiate it from both more lipophilic beta-blockers (propranolol) and more polar congeners, providing a mid-polarity reference point for method calibration across the aryloxypropanolamine polarity spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.